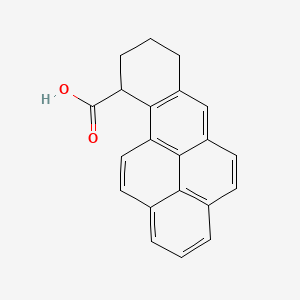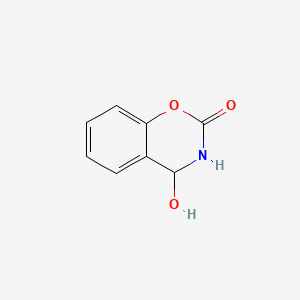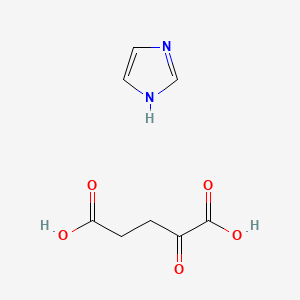
L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (S-(R*,R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- is a complex organic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This compound is a derivative of L-Valine, an essential amino acid, and is modified with various functional groups to enhance its properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between L-Valine and other amino acids such as L-serine and L-alanine. This is usually achieved through condensation reactions using coupling reagents like carbodiimides.
Functional Group Modification:
Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques to efficiently produce peptides with high precision.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
This compound has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
類似化合物との比較
Similar Compounds
L-Valine Methyl Ester: A simpler derivative of L-Valine with a methyl ester group.
L-Serine Methyl Ester: Another amino acid derivative with similar functional groups.
L-Alanine Methyl Ester: A related compound with an alanine backbone.
Uniqueness
This compound is unique due to its complex structure, which combines multiple amino acids and functional groups
特性
| 126380-76-5 | |
分子式 |
C32H52N6O9 |
分子量 |
664.8 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C32H52N6O9/c1-17(2)26(31(45)38-27(18(3)4)32(46)47-7)37-25(41)14-13-24(40)23(15-21-11-9-8-10-12-21)36-29(43)20(6)34-28(42)19(5)35-30(44)22(33)16-39/h8-12,17-20,22-24,26-27,39-40H,13-16,33H2,1-7H3,(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)/t19-,20-,22-,23-,24-,26-,27-/m0/s1 |
InChIキー |
UCDZIDGCTSCJGC-JYMVAVOGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





